

Understanding ADAM17 Substrate Diversity in Autoimmune Disorders: An In-Depth Technical Guide

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a membrane-bound sheddase that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and differentiation. Its primary function involves the proteolytic cleavage and release of the extracellular domains of a wide variety of transmembrane proteins, a process termed "ectodomain shedding." This shedding event can convert membrane-tethered precursors into soluble signaling molecules or inactivate cell surface receptors, thereby profoundly influencing intercellular communication and physiological outcomes.

Dysregulation of ADAM17 activity has been increasingly implicated in the pathogenesis of numerous autoimmune disorders. By modulating the availability of key inflammatory mediators, cytokines, and their receptors, ADAM17 can either promote or dampen inflammatory responses. This dual role underscores the complexity of targeting this enzyme for therapeutic intervention. This technical guide provides a comprehensive overview of the diverse substrates of ADAM17 in the context of prevalent autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It aims to equip researchers and drug development professionals with a detailed understanding of the quantitative changes in



substrate shedding, the experimental methodologies to assess these changes, and the intricate signaling pathways governed by ADAM17.

ADAM17 Substrate Diversity in Autoimmune Disorders: A Quantitative Overview

The activity of ADAM17 and the subsequent shedding of its substrates are often altered in autoimmune diseases. The following tables summarize the quantitative data on the levels of key ADAM17 substrates in various biological fluids and tissues from patients with rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis compared to healthy controls.

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic inflammatory disorder primarily affecting the joints. ADAM17 is highly expressed in the synovial tissue of RA patients and contributes to the inflammatory milieu by shedding pro-inflammatory cytokines and their receptors.



Substra te	Fluid/Ti ssue	Patient Group (n)	Control Group (n)	Patient Levels (mean ± SD/SEM	Control Levels (mean ± SD/SEM	p-value	Method
Soluble TNF-R1	Serum	22 (RA)	12 (Healthy)	1.22 ± 0.49 ng/mL	0.66 ± 0.17 ng/mL	< 0.001	ELISA[1]
Soluble TNF-R2	Serum	22 (RA)	12 (Healthy)	3.22 ± 1.49 ng/mL	2.86 ± 1.80 ng/mL	Not Significa nt	ELISA[1]
Soluble IL-6R	Serum	66 (RA)	24 (Healthy)	Significa ntly Higher	Lower	< 0.05	ELISA[2]
Fractalki ne (CX3CL1)	Synovial Fluid	16 (OA) vs 22 (RA)	-	3.17 ± 2.48 ng/mL (OA) vs 34.32 ± 15.36 ng/mL (RA)	-	< 0.01	Immunoe nzymatic test[4]

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic, inflammatory, and demyelinating disease of the central nervous system. ADAM17 is involved in the disruption of the blood-brain barrier and the modulation of immune cell trafficking into the CNS through the shedding of adhesion molecules and cytokine receptors.



Substra te	Fluid/Ti ssue	Patient Group (n)	Control Group (n)	Patient Levels (mean ± SD)	Control Levels (mean ± SD)	p-value	Method
Soluble L-selectin	Cerebros pinal Fluid	16 (Relapsin g- Remitting MS)	10 (Control)	6.99 ± 4.72 ng/mL	4.00 ± 0.95 ng/mL	< 0.05	ELISA[2]
Soluble ICAM-1	Cerebros pinal Fluid	15 (Acute Relapsin g MS)	20 (Other Neurologi c Diseases	Significa ntly Increase d	Lower	< 0.001	ELISA[5]
Soluble TNF-R	Cerebros pinal Fluid	15 (Acute Relapsin g MS)	20 (Other Neurologi c Diseases	Significa ntly Increase d	Lower	< 0.001	ELISA[5]

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. ADAM17 contributes to the pathogenesis of IBD by shedding inflammatory mediators that amplify the immune response in the gut.



Substra te	Fluid/Ti ssue	Patient Group (n)	Control Group (n)	Patient Levels (mean ± SD)	Control Levels (mean ± SD)	p-value	Method
Soluble TREM-1	Serum	31 (UC)	15 (Healthy)	60.4 ± 41.8 pg/mL	0.6 ± 1.4 pg/mL	0.003	ELISA[6] [7]
Soluble TREM-1	Serum	22 (CD)	15 (Healthy)	66.5 ± 42.4 pg/mL	0.6 ± 1.4 pg/mL	0.002	ELISA[6] [7]
Soluble TREM-1	Serum	20 (Active UC)	20 (Quiesce nt UC)	1441 pg/mL (median)	950 pg/mL (median)	Not Significa nt	ELISA[8]
Soluble TREM-1	Serum	20 (Active CD)	20 (Quiesce nt CD)	1124 pg/mL (median)	1079 pg/mL (median)	Not Significa nt	ELISA[8]

Psoriasis

Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. ADAM17 is implicated in the pathogenesis of psoriasis through the shedding of growth factors and inflammatory cytokines that drive the disease phenotype. While extensive quantitative data is still emerging, studies have shown a significant upregulation of ADAM17 and its substrates in psoriatic lesions.

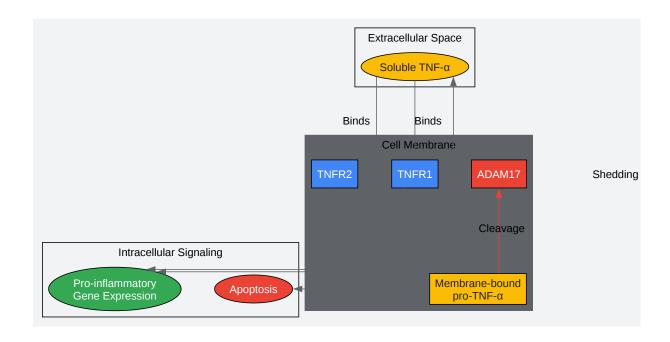


Substrate	Fluid/Tissue	Observation in Psoriasis	Method
ADAM17	Serum	Mean level of 76.5 ± 31.1 in psoriasis patients vs. 29.5 ± 22.4 in healthy controls (p=0.001)	ELISA[9]
Amphiregulin (AREG)	Epidermis	Increased expression in psoriatic epidermis	Immunohistochemistry , Transgenic mouse models[10]

Key Signaling Pathways Modulated by ADAM17 in Autoimmunity

ADAM17's influence on autoimmune diseases is mediated through its modulation of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

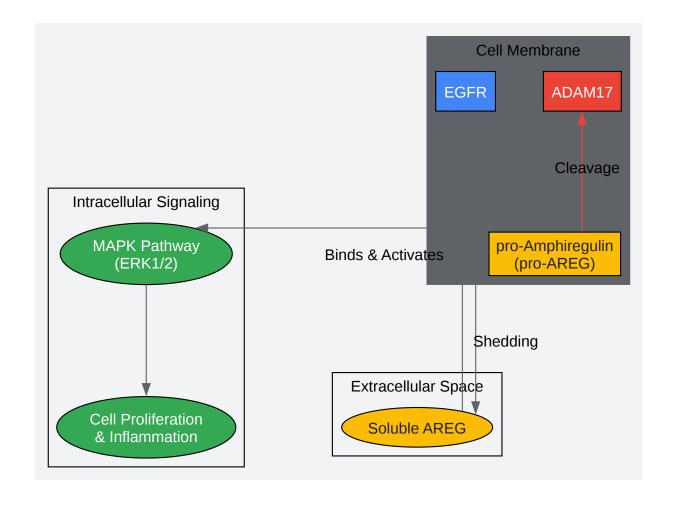




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Figure 1: ADAM17-mediated shedding of TNF- α and subsequent signaling.

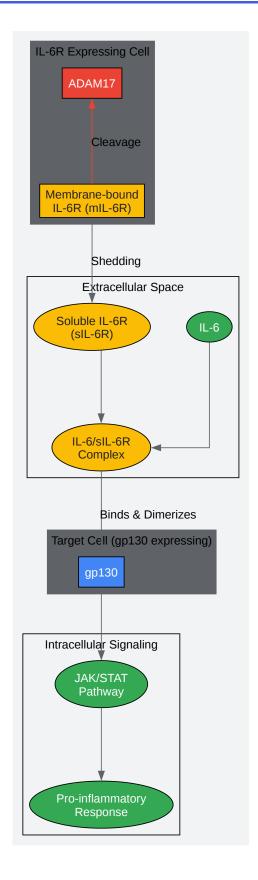




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Figure 2: ADAM17-mediated shedding of EGFR ligands and activation of downstream signaling.





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Figure 3: ADAM17-mediated IL-6 trans-signaling pathway.



Detailed Experimental Protocols

A crucial aspect of studying ADAM17 is the ability to accurately measure its activity and the shedding of its substrates. This section provides detailed methodologies for key experiments cited in the context of autoimmune disorders.

Quantification of Soluble Cytokine Receptors (e.g., sTNF-R1) by ELISA

Objective: To measure the concentration of soluble TNF-R1 in human serum or other biological fluids.

Materials:

- Human sTNF-R1 ELISA Kit (e.g., R&D Systems, Quantikine ELISA, Cat# DRT100)
- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- · Deionized or distilled water
- Wash buffer (as provided in the kit)
- Assay Diluent (as provided in the kit)
- Substrate solution (as provided in the kit)
- Stop solution (as provided in the kit)
- Patient and control serum samples

Procedure:

 Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.



- Plate Preparation: A 96-well microplate pre-coated with a monoclonal antibody specific for human sTNF-R1 is provided.
- Sample Addition: Add 50 μL of Assay Diluent to each well. Then, add 200 μL of standard, control, or sample to the appropriate wells. Cover with an adhesive strip and incubate for 2 hours at room temperature.
- Washing: Aspirate each well and wash, repeating the process for a total of three washes.
 Wash by filling each well with Wash Buffer (400 μL). After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Conjugate Addition: Add 200 μL of the sTNF-R1 conjugate (an enzyme-linked polyclonal antibody specific for sTNF-R1) to each well. Cover with a new adhesive strip and incubate for 2 hours at room temperature.
- Second Washing: Repeat the aspiration/wash step as in step 4.
- Substrate Development: Add 200 μL of Substrate Solution to each well. Incubate for 20 minutes at room temperature, protected from light. A color change will develop.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will turn from blue to yellow.
- Absorbance Measurement: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.
- Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of sTNF-R1 in the samples.

ADAM17 In Vitro Enzymatic Activity Assay

Objective: To measure the enzymatic activity of ADAM17 using a fluorogenic substrate.

Materials:



- ADAM17 Fluorogenic Assay Kit (e.g., BPS Bioscience, Cat# 78000)[11][12]
- Recombinant human ADAM17 enzyme
- Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of pro-TNF-α)
- Assay buffer
- Fluorimeter capable of excitation at ~358 nm and emission at ~455 nm
- Black 96-well plate

Procedure:

- Reagent Preparation: Thaw all reagents on ice. Prepare a master mixture of Assay Buffer and the fluorogenic substrate.
- Reaction Setup:
 - Test Wells: Add the master mixture to the wells of the black 96-well plate. Add the test compound (e.g., a potential inhibitor) or vehicle control.
 - Positive Control Wells: Add the master mixture and vehicle control.
 - Blank Wells: Add the master mixture and assay buffer (without enzyme).
- Enzyme Addition: Add a pre-determined amount of recombinant ADAM17 enzyme to the test and positive control wells to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with the appropriate excitation and emission wavelengths.
- Data Analysis: Subtract the fluorescence reading of the blank wells from all other readings.
 The fluorescence intensity is directly proportional to the ADAM17 activity. For inhibitor screening, calculate the percent inhibition relative to the positive control.



Cell-Based L-selectin Shedding Assay by Flow Cytometry

Objective: To measure the shedding of L-selectin (CD62L) from the surface of leukocytes upon stimulation.

Materials:

- Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood
- RPMI 1640 medium supplemented with 10% FBS
- Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or a specific inflammatory stimulus)
- FITC- or PE-conjugated anti-human CD62L antibody
- · Isotype control antibody
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer

Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Pague). Wash the cells and resuspend in RPMI 1640 medium.
- Stimulation: Aliquot the cell suspension into tubes. Add the stimulant (e.g., PMA at a final concentration of 100 ng/mL) or vehicle control to the respective tubes. Incubate at 37°C for a specified time (e.g., 30 minutes) to induce shedding.
- Staining: Place the tubes on ice to stop the shedding process. Add the anti-human CD62L antibody or isotype control to the cells and incubate on ice for 30 minutes in the dark.
- Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.



- Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes) based on their forward and side scatter properties.
- Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for both
 the stimulated and unstimulated cells. The percentage of L-selectin shedding can be
 calculated as: [1 (MFI of stimulated cells / MFI of unstimulated cells)] x 100%.

Quantitative Western Blot for Amphiregulin in Skin Biopsies

Objective: To quantify the relative expression levels of amphiregulin in skin tissue lysates.

Materials:

- Skin biopsy samples (e.g., from psoriatic lesions and healthy skin)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against amphiregulin
- Primary antibody against a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for chemiluminescence detection
- Image analysis software (e.g., ImageJ)



Procedure:

- Protein Extraction: Homogenize the skin biopsy samples in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against amphiregulin overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Second Washing: Repeat the washing step as in step 7.
- Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.
- Quantification: Use image analysis software to measure the band intensity for amphiregulin
 and the loading control in each lane. Normalize the amphiregulin band intensity to the
 corresponding loading control band intensity. The relative expression of amphiregulin can
 then be compared between different samples.



Conclusion

ADAM17 stands as a critical regulator at the crossroads of inflammation and immunity. Its diverse range of substrates allows it to fine-tune a multitude of signaling pathways that are central to the pathogenesis of autoimmune disorders. This technical guide has provided a comprehensive overview of the current understanding of ADAM17's role in rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and psoriasis, with a focus on quantitative data, experimental methodologies, and the underlying signaling networks.

The presented data clearly demonstrates the dysregulation of ADAM17-mediated substrate shedding in these diseases, highlighting the potential of these soluble substrates as biomarkers for disease activity and therapeutic response. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the intricate functions of ADAM17 in their own studies. Furthermore, the signaling pathway diagrams provide a visual framework for understanding the complex interplay between ADAM17 and its downstream effectors.

As our knowledge of the ADAM17 sheddome continues to expand, so too will our understanding of its precise contributions to the initiation and progression of autoimmune diseases. This will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies aimed at modulating ADAM17 activity for the benefit of patients suffering from these debilitating conditions. Further research, particularly in the realm of quantitative proteomics and in vivo functional studies, is essential to fully elucidate the context-dependent roles of ADAM17 and to translate our growing knowledge into clinical applications.

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